![molecular formula C6H5ClN2O2 B1630455 Methyl 6-chloropyrimidine-4-carboxylate CAS No. 6627-22-1](/img/structure/B1630455.png)
Methyl 6-chloropyrimidine-4-carboxylate
Overview
Description
“Methyl 6-chloropyrimidine-4-carboxylate” is a chemical compound with the molecular formula C6H5ClN2O2 . It is used as a pharmaceutical intermediate .
Synthesis Analysis
The synthesis of “Methyl 6-chloropyrimidine-4-carboxylate” involves the use of methyl 6-hydroxypyrimidine-4-carboxylate, acetonitrile, and POC13 . The solution is stirred at 80°C overnight, cooled to room temperature, concentrated under vacuum, diluted with ethyl acetate, and quenched with water/ice. The resulting solution is extracted with ethyl acetate, and the combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under vacuum. The residue is applied onto a silica gel column eluted with ethyl acetate/petroleum ether to afford “Methyl 6-chloropyrimidine-4-carboxylate” as a white solid .Molecular Structure Analysis
The InChI code for “Methyl 6-chloropyrimidine-4-carboxylate” is 1S/C6H5ClN2O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3 .Physical And Chemical Properties Analysis
“Methyl 6-chloropyrimidine-4-carboxylate” is a solid at room temperature . Its molecular weight is 172.57 . The compound has a high GI absorption and is BBB permeant . It has a Log Po/w (iLOGP) of 1.62, indicating its lipophilicity . Its water solubility is 1.6 mg/ml .Scientific Research Applications
Computational Chemistry
Finally, Methyl 6-chloropyrimidine-4-carboxylate is used in computational chemistry to model interactions with other molecules. Programs such as Amber and GROMACS utilize the compound’s structural data to simulate molecular dynamics, which is crucial for understanding the behavior of molecules at the atomic level .
Safety And Hazards
“Methyl 6-chloropyrimidine-4-carboxylate” is classified under the GHS07 hazard class . It has the hazard statements H302, H315, H319, H332, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . The precautionary statements include P261, P280, P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, wear protective gloves/protective clothing/eye protection/face protection, and IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing .
properties
IUPAC Name |
methyl 6-chloropyrimidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-11-6(10)4-2-5(7)9-3-8-4/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAEUEOUJKNGPMO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=NC=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50288977 | |
Record name | methyl 6-chloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 6-chloropyrimidine-4-carboxylate | |
CAS RN |
6627-22-1 | |
Record name | 6627-22-1 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58346 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | methyl 6-chloropyrimidine-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50288977 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methyl 6-chloropyrimidine-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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